REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][NH2:5].[CH2:6]([N:10]=[C:11]=[O:12])[CH2:7][CH2:8][CH3:9]>CCOCC>[CH2:6]([NH:10][C:11]([NH:1][CH2:2][CH2:3][CH2:4][NH2:5])=[O:12])[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1 hour)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for one-half hour
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven, melting point 201°-202°C.
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)NC(=O)NCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |